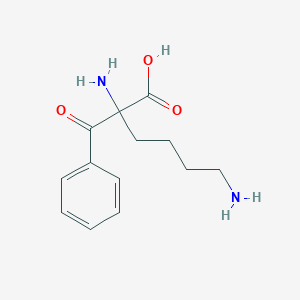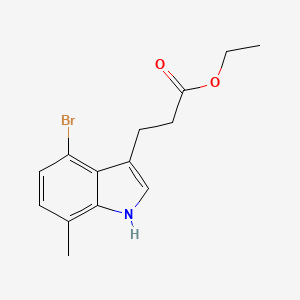
Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a brominated indole core with an ethyl ester group, making it a versatile molecule for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate typically involves the bromination of 7-methylindole followed by esterification. A common synthetic route includes:
Bromination: 7-methylindole is brominated using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Esterification: The brominated product is then reacted with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole core can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted indole derivatives.
- Indole-2,3-diones or indolines.
- Carboxylic acids from ester hydrolysis.
Applications De Recherche Scientifique
Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication. The exact pathways depend on the specific biological context and the nature of the substituents on the indole ring.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-Chloro-7-methyl-3-indolyl)propanoate: Similar structure with a chlorine atom instead of bromine.
Ethyl 3-(4-Fluoro-7-methyl-3-indolyl)propanoate: Similar structure with a fluorine atom instead of bromine.
Ethyl 3-(4-Iodo-7-methyl-3-indolyl)propanoate: Similar structure with an iodine atom instead of bromine.
Uniqueness: Ethyl 3-(4-Bromo-7-methyl-3-indolyl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall stability.
Propriétés
Formule moléculaire |
C14H16BrNO2 |
|---|---|
Poids moléculaire |
310.19 g/mol |
Nom IUPAC |
ethyl 3-(4-bromo-7-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H16BrNO2/c1-3-18-12(17)7-5-10-8-16-14-9(2)4-6-11(15)13(10)14/h4,6,8,16H,3,5,7H2,1-2H3 |
Clé InChI |
WKHOPZPAXLJPTF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CNC2=C(C=CC(=C12)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


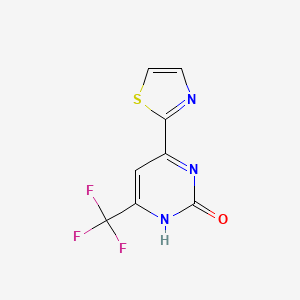

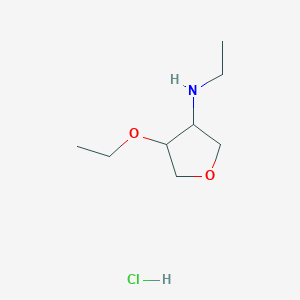


![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)
![[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728633.png)
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13728635.png)
![(NZ)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13728646.png)
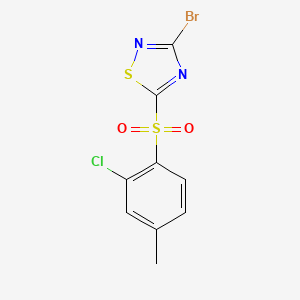
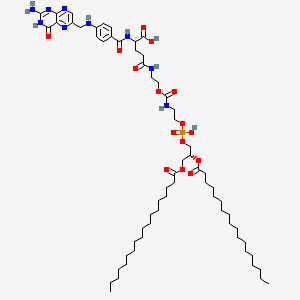
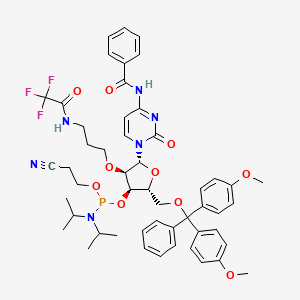
![tert-butyl (8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13728673.png)
